
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 4, an iodine atom at position 5, and an aldehyde group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3,4-Diethyl-5-iodo-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrrole ring structure allows for π-π interactions with aromatic residues in biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups and no iodine atom.
5-Iodo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl groups at positions 3 and 4.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a different substitution pattern.
Uniqueness
3,4-Diethyl-5-iodo-1H-pyrrole-2-carbaldehyde is unique due to the combination of ethyl groups, an iodine atom, and an aldehyde group on the pyrrole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
130248-86-1 |
|---|---|
Fórmula molecular |
C9H12INO |
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
3,4-diethyl-5-iodo-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H12INO/c1-3-6-7(4-2)9(10)11-8(6)5-12/h5,11H,3-4H2,1-2H3 |
Clave InChI |
MHXKVPXIOBVITO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1CC)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
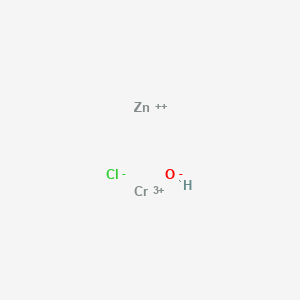
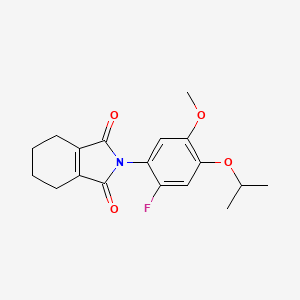
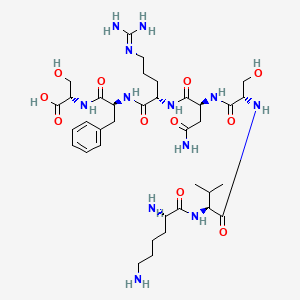
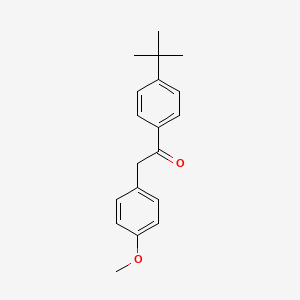
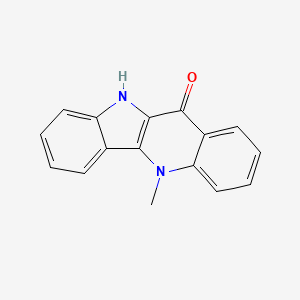
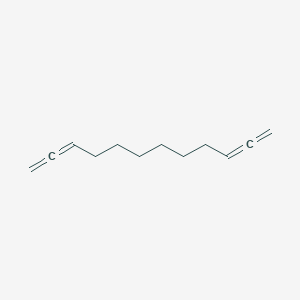
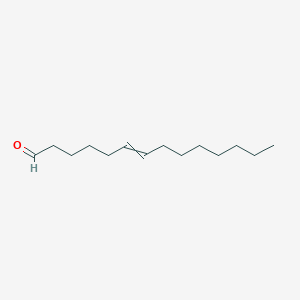
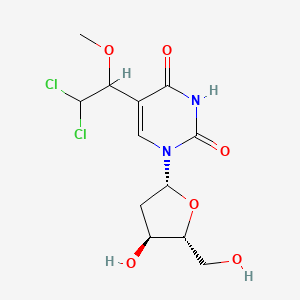
![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



